molecular formula C23H20BrCl2N3O5S2 B11106445 N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide CAS No. 314754-34-2

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B11106445
CAS No.: 314754-34-2
M. Wt: 633.4 g/mol
InChI Key: LBXHWVPBKSKPLX-UHFFFAOYSA-N
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Description

This compound features a central piperazine ring substituted with a 4-chlorophenylsulfonyl group and a brominated phenylcarboxamide moiety, further linked to a 4-chlorobenzenesulfonamide group.

Properties

CAS No.

314754-34-2

Molecular Formula

C23H20BrCl2N3O5S2

Molecular Weight

633.4 g/mol

IUPAC Name

N-[4-bromo-2-[4-(4-chlorophenyl)sulfonylpiperazine-1-carbonyl]phenyl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H20BrCl2N3O5S2/c24-16-1-10-22(27-35(31,32)19-6-2-17(25)3-7-19)21(15-16)23(30)28-11-13-29(14-12-28)36(33,34)20-8-4-18(26)5-9-20/h1-10,15,27H,11-14H2

InChI Key

LBXHWVPBKSKPLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reduction of the nitro group to an amine, which is then reacted with 4-chlorophenylpiperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonyl and piperazine groups .

Scientific Research Applications

Structural Characteristics

The compound features a sulfonamide functional group, which is known for its biological activity. The presence of multiple aromatic rings and halogen substitutions enhances its chemical reactivity and potential pharmacological properties. The molecular formula of this compound is C23H20BrCl2N3O5S2C_{23}H_{20}BrCl_2N_3O_5S_2, with a molecular weight of approximately 633.35 g/mol .

Biological Applications

The biological significance of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide stems from its potential antimicrobial and neuroactive properties.

Antimicrobial Activity

Sulfonamides are recognized for their antimicrobial properties, primarily due to their ability to inhibit bacterial folate synthesis. The compound's sulfonamide group may contribute to its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various synthesized sulfonamide derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited significant activity against bacterial pathogens, suggesting a potential application in developing new antibiotics .

Anticancer Research

Research has also focused on the anticancer properties of related sulfonamide compounds. For instance, derivatives were tested against human breast adenocarcinoma cell lines (MCF7), revealing that some compounds demonstrated cytotoxic effects. This suggests that this compound may warrant further investigation as a potential anticancer agent .

Mechanism of Action

The mechanism of action of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield
Target Compound C24H20BrCl2N3O5S2 ~650 (estimated) Dual sulfonamide, bromophenyl Not reported
Compound 43 C19H17BrClN3O2 449.1 Benzodiazolone, carboxamide 74%
N-(4-Bromo-2-methylphenyl)-... C19H21BrClN3O 422.75 Methyl, 3-chlorophenylpiperazine Not reported
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonyl... C19H20Cl2N3O4S2 ~550 (estimated) Dual sulfonamide, ethyl linker Not reported

Table 2: Spectroscopic Data Comparison

Compound 1H-NMR Shifts (DMSO-d6) Key Interactions (Crystallography)
Target Compound Expected δ 7.5–8.5 (aromatic protons) Sulfonamide H-bonding, Br/Cl van der Waals
Compound 15 δ 7.2–8.1 (fluorobenzyl protons) Piperazine ring stacking
Not reported Intermolecular H-bonds (S=O…H-N)

Biological Activity

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide is a complex organic compound with potential biological activity. This article explores its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C24H24BrClN3O4S
  • Molecular Weight : 612.943 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A bromine atom, which may enhance biological activity.
  • A sulfonamide group , known for its antibacterial properties.
  • A piperazine ring , which is often associated with neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
SulfanilamideStaphylococcus aureus31.25 µg/mL
SulfadiazineEscherichia coli62.5 µg/mL
N-[4-bromo...]Mycobacterium tuberculosis40 µg/mL

The biological activity of sulfonamide compounds typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial in the treatment of bacterial infections.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Narayana et al. (2016) demonstrated that a structurally similar compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for N-[4-bromo...] in similar applications .
  • Neuropharmacological Effects : Research on piperazine derivatives has shown that they can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could indicate potential therapeutic uses in neuropsychiatric disorders .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that compounds similar to N-[4-bromo...] can exhibit moderate toxicity, particularly concerning skin irritation and acute toxicity upon ingestion. The compound is classified as harmful if swallowed and may cause skin irritation .

Table 2: Toxicological Data Summary

EndpointObservation
Acute ToxicityH302 (Harmful if swallowed)
Skin IrritationH315 (Causes skin irritation)

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